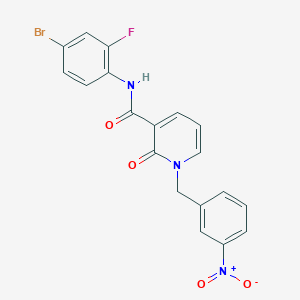

N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Context of Dihydropyridine Research

The 1,4-dihydropyridine (1,4-DHP) scaffold has been a cornerstone of medicinal chemistry since its discovery via the Hantzsch synthesis in 1881. Initially developed as coronary vasodilators, early 1,4-DHPs like nifedipine revolutionized hypertension treatment by selectively blocking L-type calcium channels. Over time, structural modifications to the DHP core enabled interactions with diverse biological targets, including ion channels, enzymes, and receptors. The transition from 1,4-DHPs to 1,2-dihydropyridines, such as the subject compound, reflects ongoing efforts to optimize pharmacokinetic and pharmacodynamic properties through regiochemical variation.

Significance in Medicinal Chemistry

This compound’s molecular architecture combines three pharmacophoric elements:

- A 1,2-dihydropyridine core, which facilitates π-π interactions with aromatic residues in enzyme active sites.

- A 3-nitrobenzyl group at position 1, introducing electron-withdrawing effects that modulate electronic density.

- An N-(4-bromo-2-fluorophenyl)carboxamide moiety at position 3, enhancing hydrophobic interactions and halogen bonding.

Such features enable selective kinase inhibition, as demonstrated in preliminary studies targeting cancer-associated kinases. Comparative analyses suggest that the nitro group improves membrane permeability, while the bromo-fluorophenyl substituent contributes to target specificity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₃BrFN₃O₄ | |

| Molecular Weight | 446.2 g/mol | |

| SMILES Notation | O=C(Nc1ccc(Br)cc1F)c1cccn(Cc2cccc(N+[O-])c2)c1=O |

Positioning Among Dihydropyridine Derivatives

Unlike classical 1,4-DHPs with symmetric ester groups, this compound’s 1,2-dihydropyridine core and asymmetric substitution pattern distinguish it pharmacologically. The 3-nitrobenzyl group diverges from traditional alkyl or aryl esters, potentially reducing off-target effects on calcium channels while enhancing kinase affinity. Similarly, the bromo-fluorophenyl carboxamide replaces conventional para-nitroaryl groups, offering improved metabolic stability and solubility.

Structural Comparisons :

Current Research Landscape

Recent investigations focus on synthesizing and optimizing this compound via green chemistry approaches. A 2022 review highlighted one-pot multicomponent reactions using catalysts like ZnO nanoparticles to improve yield and purity. Computational studies employing molecular docking have identified potential binding modes with cyclin-dependent kinases (CDKs), suggesting antiproliferative mechanisms.

Ongoing research aims to:

- Elucidate structure-activity relationships (SAR) by modifying the nitrobenzyl and bromo-fluorophenyl groups.

- Evaluate synergistic effects with existing chemotherapeutic agents.

- Explore applications in neurodegenerative diseases via cholinesterase inhibition.

Table 2: Recent Synthetic Methodologies

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN3O4/c20-13-6-7-17(16(21)10-13)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXYBYAOMMPGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrF N2O3, with a molecular weight of approximately 365.15 g/mol. The compound features a dihydropyridine core substituted with a bromo and a fluoro atom on the phenyl ring, a nitro group on the benzyl moiety, and a carboxamide functional group. This unique combination of functional groups enhances its lipophilicity and may influence its biological interactions significantly .

Calcium Channel Modulation

Dihydropyridines are primarily known for their role as calcium channel modulators. The presence of the dihydropyridine core in this compound suggests potential interactions with calcium channels, which are vital in treating cardiovascular diseases such as hypertension and angina. Research indicates that compounds within this class can exhibit vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells .

Enzyme Inhibition

The nitro group and amide bond present in this compound are associated with enzyme inhibition. Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Kinase inhibitors are critical in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Preclinical studies have shown that this compound exhibits significant anticancer properties by selectively inhibiting specific kinases. For instance, it has demonstrated efficacy against various cancer cell lines in vitro and has shown promise in vivo for tumor stasis in xenograft models .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Bromine substitution | Antimicrobial |

| 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | Nitro and fluoro groups | Anticancer |

| 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine | Chlorine and methoxy substitutions | Enzyme inhibition |

This table highlights how variations in substituents can influence the biological activity of dihydropyridine derivatives. The unique combination of halogenated substituents and the nitro group in this compound may enhance its reactivity and biological profile compared to other compounds .

Case Studies

Several case studies have documented the biological effects of dihydropyridines similar to this compound:

Case Study 1: Kinase Inhibition

A study demonstrated that a related dihydropyridine derivative showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This underscores the potential of such compounds in targeted cancer therapies .

Case Study 2: Cardiovascular Effects

Research involving another dihydropyridine analog indicated significant vasodilatory effects through calcium channel inhibition, validating the therapeutic potential of this class for cardiovascular conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, derived from the provided evidence:

Table 1: Structural and Functional Comparison of 2-Oxo-1,2-Dihydropyridine Derivatives

*BMS-777607 features a pyridine ring fused to additional substituents, enhancing selectivity for Met kinase superfamily targets .

Key Insights from Structural Analogues

Bioactivity and Substituent Effects: The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing properties, which may enhance binding to kinase ATP pockets, similar to BMS-777607’s 4-ethoxy-fluorophenyl group . The 4-bromo-2-fluorophenyl substituent (target) shares halogenation patterns with the 4-bromophenyl group in , which is associated with improved metabolic stability in thiazolidinone derivatives.

Synthetic and Stability Considerations :

- Compounds with nitro groups (e.g., ) are prone to thermal dimerization, suggesting that the target’s 3-nitrobenzyl group may require stabilization under high-temperature conditions .

- Trifluoromethyl groups (e.g., DM-20 in ) improve lipophilicity and membrane permeability, a feature absent in the target compound but critical for oral bioavailability in drug candidates.

Spectroscopic Characterization :

- The target’s amide carbonyl and dihydropyridine ring would likely produce distinct $ ^1H $ NMR shifts, comparable to DM-20’s δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.